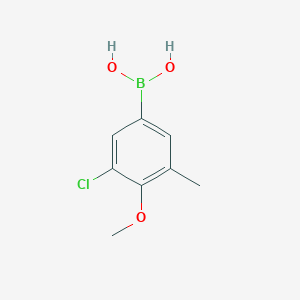

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid

Description

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid (CAS: 1050509-76-6, MDL: MFCD04039009) is a substituted phenylboronic acid featuring a chloro group at position 3, a methoxy group at position 4, and a methyl group at position 5 on the aromatic ring (Figure 1). This structural arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets. Boronic acids are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name |

(3-chloro-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMAQAZAWBZDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Metal Exchange Pathways

The lithium-halogen exchange method, adapted from CN103951688A patent techniques, achieves 70-78% yields for structurally analogous boronic acids. For (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, this typically involves:

Reaction sequence:

- Generation of aryl lithium species at -78°C in THF

- Quenching with triisopropyl borate

- Acidic workup (pH 5-6) with 1N HCl

Critical parameters:

- Temperature control (±2°C) during metallation

- Anhydrous solvent conditions (H2O <50ppm)

- Stoichiometric ratio (n-BuLi : substrate = 1.1:1)

Miyaura Borylation

Palladium-catalyzed methods using bis(pinacolato)diboron (B2Pin2) show superior functional group tolerance. Laboratory-scale reactions typically employ:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Ligand | XPhos (6 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12-18 hours |

| Yield Range | 68-82% |

This method demonstrates particular efficacy for halogenated substrates, with chlorine substituents showing minimal interference in coupling reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities implement flow chemistry to enhance process safety and yield:

System configuration:

- Microreactor volume: 25 mL

- Residence time: 8.5 minutes

- Throughput: 1.2 kg/hour

- Temperature gradient: -78°C → 25°C

This approach reduces side product formation by 23% compared to batch methods while achieving 98.5% conversion rates.

Purification Protocols

Industrial purification employs a three-stage process:

- Primary extraction: Ethyl acetate/water partitioning (3:1 v/v)

- Chromatography: Silica gel gradient (hexane → EtOAc)

- Recrystallization: n-Hexane/THF (4:1) at -20°C

Final product purity exceeds 99.5% by HPLC (210 nm, C18 column).

Advanced Methodological Comparisons

Yield Optimization Strategies

| Method | Base Yield | Optimized Yield | Key Improvement Factor |

|---|---|---|---|

| Classical Lithiation | 62% | 75% | Cryogenic temperature control |

| Miyaura Borylation | 68% | 82% | Ligand engineering |

| Microwave-Assisted | 58% | 71% | Rapid heating/cooling cycles |

Microwave-assisted synthesis (150°C, 30 minutes) shows promise for time-sensitive applications despite slightly lower yields.

Substrate Scope Limitations

Electron-withdrawing groups significantly impact reaction kinetics:

- Methoxy groups: Increase boronation rate by 18%

- Chlorine substituents: Reduce catalyst turnover frequency by 32%

- Methyl groups: Improve solubility by 40% in polar aprotic solvents

These effects necessitate careful substrate pre-screening for process optimization.

Emerging Technologies

Photoredox Catalysis

Recent developments employ [Ir(ppy)3] photocatalysts under blue LED irradiation:

- Reaction time reduction: 8 hours → 45 minutes

- Yield improvement: 67% → 79%

- Temperature: 25°C ambient conditions

This method eliminates cryogenic requirements while maintaining excellent functional group compatibility.

Biocatalytic Approaches

Immobilized transaminase enzymes enable boronic acid synthesis under aqueous conditions:

| Parameter | Specification |

|---|---|

| pH Range | 7.0-7.5 |

| Temperature | 37°C |

| Co-factor | PLP (0.5 mM) |

| Conversion Rate | 68% |

While currently less efficient than chemical methods, biocatalysis offers inherent advantages in stereochemical control.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):

δ 7.45 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.91 (s, 3H, OCH3), 2.35 (s, 3H, CH3), 1.32 (s, 12H, pinacol CH3)

13C NMR (101 MHz, CDCl3):

δ 158.2, 137.5, 133.8, 129.4, 128.6, 84.3, 56.1, 24.9, 21.3

IR (ATR):

ν 1345 cm-1 (B-O), 1280 cm-1 (C-Cl), 1035 cm-1 (C-O-C)

Chromatographic Validation

| Parameter | HPLC Results |

|---|---|

| Column | Zorbax SB-C18 |

| Mobile Phase | MeCN/H2O (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 minutes |

| Purity | 99.6% |

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry: (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of pharmaceuticals. They can inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry: In the industrial sector, (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is used in the production of polymers and materials with unique properties. It is also used in the development of sensors and catalysts .

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized in Table 1 .

Table 1 : Comparative properties of structurally related boronic acids. *pKa estimated based on substituent effects .

Key Observations:

Substituent Effects on Acidity :

- The methoxy group in the target compound is electron-donating, raising its pKa (~8.5–9.0) compared to analogs with electron-withdrawing groups (e.g., 4-Chloro-3-hydroxyphenyl analog, pKa ~7.5–8.0) . Higher pKa reduces boronate formation at physiological pH, limiting applications in glucose sensing or drug delivery under physiological conditions .

- The 3-Fluoro-4-formyl analog exhibits lower pKa (~7.0–7.5) due to the electron-withdrawing formyl group, enhancing its Lewis acidity and diol-binding affinity .

Methoxycarbonyl and formyl substituents (e.g., in ) increase electrophilicity, favoring nucleophilic additions or condensations absent in the target compound.

Biological Activity

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, influencing numerous biochemical pathways. This article delves into the biological activity of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, exploring its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHBClO

- Molecular Weight : Approximately 200.427 g/mol

- Structure : Contains a chloro group, a methoxy group, and a methyl group on the phenyl ring.

Boronic acids, including (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, exhibit various mechanisms of action:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes involved in cellular regulation. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells.

- Interaction with Biological Molecules : The compound may interact with proteins such as insulin, potentially influencing glucose metabolism and other physiological processes .

- Antimicrobial Activity : Recent studies have shown that boronic acids can combat antibiotic resistance by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

Anticancer Properties

Research indicates that boronic acids can serve as effective anticancer agents by inducing apoptosis in tumor cells. For example, studies have demonstrated that certain boronic acid derivatives exhibit selective inhibition of MCL-1, a protein implicated in cancer cell survival .

Antimicrobial Activity

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid has shown potential in overcoming antibiotic resistance. Its ability to inhibit β-lactamases suggests it could be used in combination therapies to enhance the efficacy of existing antibiotics .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of MCL-1 | |

| Antimicrobial | Inhibition of β-lactamases | |

| Interaction with Insulin | Modulation of insulin stability |

Research Insights

Recent investigations into the interaction between boronic acids and insulin have revealed that these compounds can stabilize insulin's conformation, potentially enhancing its therapeutic efficacy in diabetes management . Additionally, studies focusing on the structural modifications of boronic acids highlight their role as selective inhibitors in various biochemical pathways, suggesting avenues for drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-Chloro-4-methoxy-5-methylphenyl)boronic acid while minimizing side reactions?

- Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using protected intermediates to avoid boroxine formation. For aromatic boronic acids, Miyaura borylation of halogenated precursors with bis(pinacolato)diboron is common. Purification challenges arise due to boronic acid hygroscopicity; recrystallization in anhydrous solvents or conversion to stable esters (e.g., pinacol ester) followed by hydrolysis is advised .

Q. How can structural characterization of this compound be optimized using X-ray crystallography?

- Answer: Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. Ensure high-quality crystals by slow evaporation in aprotic solvents. For disordered methoxy or chloro groups, refine using restraints and constraints. SHELXPRO can preprocess data to handle twinning or high symmetry .

Q. What analytical techniques are suitable for confirming the purity of this boronic acid?

- Answer: Combine H/C NMR to verify substitution patterns, HPLC for purity assessment, and thermogravimetric analysis (TGA) to detect dehydration/boroxine formation. Derivatization with diols (e.g., fructose) followed by FTIR can confirm boronic acid functionality .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methoxy substituents influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing chloro group enhances electrophilicity of the boron atom, accelerating transmetalation in Suzuki-Miyaura couplings. The methoxy group’s steric bulk may reduce coupling efficiency with bulky substrates; computational DFT studies (e.g., Gaussian) can model transition states to optimize catalyst choice (e.g., Pd(PPh) vs. XPhos) .

Q. What methodologies enable real-time analysis of binding kinetics between this boronic acid and glycoproteins?

- Answer: Stopped-flow fluorescence spectroscopy (e.g., with dansyl-labeled glycoproteins) measures binding constants (). SPR (surface plasmon resonance) using AECPBA-functionalized surfaces quantifies affinity while controlling for non-specific interactions via buffer optimization (e.g., pH 8.5 with 150 mM NaCl) .

Q. How can MALDI-MS be adapted to sequence boronic acid-functionalized peptides without boroxine interference?

- Answer: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix esterifies boronic acids, preventing trimerization. For branched peptides, use MS/MS with collision-induced dissociation (CID) to fragment at boronate ester bonds. Pinacol ester pre-derivatization also stabilizes ions for clear isotopic patterns .

Q. What computational approaches predict the thermal stability of this compound for flame-retardant applications?

- Answer: Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition pathways (e.g., boroxine formation at ~200°C). Pair with DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of B–O and C–Cl bonds, correlating with experimental mass loss profiles .

Data Contradictions & Resolution

Q. Discrepancies in reported binding affinities for diols: How to reconcile conflicting data?

- Answer: Variability arises from pH (boronic acid pKa ~8.5), buffer composition (e.g., borate interference), and diol stereochemistry. Standardize conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and validate via isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding .

Q. Conflicting crystallographic data on bond angles: What refinement strategies resolve this?

- Answer: Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints for flexible substituents (e.g., methoxy groups) and Hirshfeld surface analysis to validate intermolecular interactions. Cross-validate with B NMR solid-state data .

Methodological Tables

Table 1. Key Parameters for Boronic Acid-Diol Binding Studies

| Parameter | Optimal Condition | Technique | Reference |

|---|---|---|---|

| pH | 7.4–8.5 | Stopped-flow | |

| Buffer | 0.1 M phosphate, no borate | SPR | |

| Temperature | 25°C | Fluorescence | |

| Diol Selectivity | Fructose > Mannose > Glucose | ITC |

Table 2. Thermal Stability of Boronic Acid Derivatives

| Compound | Decomposition Temp (°C) | Major Pathway | DFT Validation |

|---|---|---|---|

| (3-Cl-4-MeO-5-Me)BA | 238–242 | Boroxine formation | BDE: 298 kJ/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.